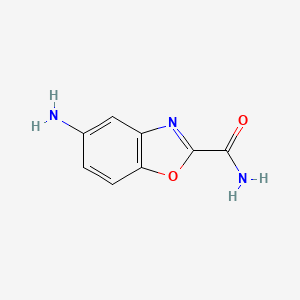

5-Amino-1,3-benzoxazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

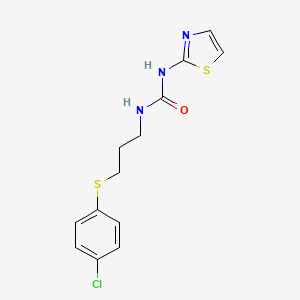

The synthesis of related heterocyclic compounds involves various strategies. For instance, benzamide-based 5-aminopyrazoles are synthesized through a reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine . Similarly, 5-amino-1,2,4-triazole-3-carboxamidine derivatives are prepared through acetylation, dehydration, and ammonolysis steps . These methods indicate that the synthesis of 5-Amino-1,3-benzoxazole-2-carboxamide could potentially involve the use of isothiocyanate intermediates or acetylation and ammonolysis steps, although the exact synthesis would depend on the specific structure of the compound.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the papers are characterized using techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques are crucial for confirming the structure of synthesized compounds, including 5-Amino-1,3-benzoxazole-2-carboxamide, and would likely be used to analyze its molecular structure once synthesized.

Chemical Reactions Analysis

The papers describe the reactivity of synthesized compounds with various reagents. For example, the reaction of benzoyl isothiocyanate with different nucleophiles leads to the formation of pyrazole and triazole derivatives . The reactivity of 5-Amino-1,3-benzoxazole-2-carboxamide would similarly be influenced by its functional groups, potentially undergoing nucleophilic substitution reactions or cyclization under appropriate conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-Amino-1,3-benzoxazole-2-carboxamide, they do provide information on related compounds. For instance, the physical properties such as UV, IR, mass spectra, and NMR data are discussed for the synthesized compounds . These properties are essential for the identification and characterization of compounds and would be relevant for 5-Amino-1,3-benzoxazole-2-carboxamide as well.

Scientific Research Applications

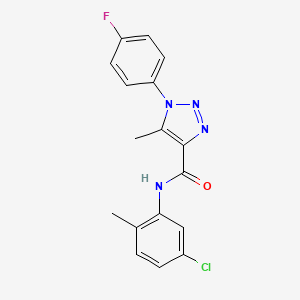

Serotonin Receptor Antagonism

- A study identified 2-substituted benzoxazole carboxamides as potent functional 5-HT(3) receptor antagonists, showing nanomolar in vitro activity against human 5-HT(3)A receptors. These compounds, including variations related to 5-Amino-1,3-benzoxazole-2-carboxamide, were developed for potential utility in treating diseases linked to 5-HT(3) receptor dysfunctions, such as diarrhea-predominant irritable bowel syndrome (IBS-D) (Yang et al., 2010).

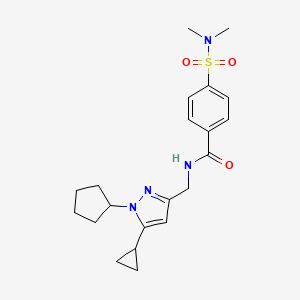

Anti-inflammatory and Antioxidant Activities

- The anti-inflammatory and antioxidant properties of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives were evaluated, showing that certain compounds displayed potent activities. These findings suggest their potential as therapeutic agents for conditions requiring anti-inflammatory and antioxidant interventions (Paralapalli et al., 2014).

Synthesis Methodologies

- Research has been conducted on the efficient synthesis of benzazoles, including benzoxazoles, in aqueous media, indicating a streamlined approach for creating compounds like 5-Amino-1,3-benzoxazole-2-carboxamide. This method emphasizes the utility of benzoxazoles in drug discovery and material science by providing a versatile synthetic route (Boeini et al., 2009).

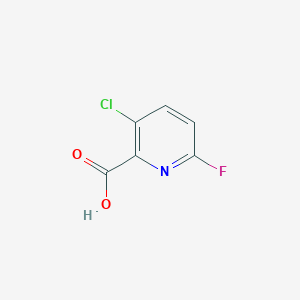

Antimicrobial and Antitubercular Activities

- Novel benzoxazole derivatives, including those structurally related to 5-Amino-1,3-benzoxazole-2-carboxamide, were synthesized and evaluated for their antimicrobial activities. Certain compounds demonstrated broad-spectrum activity against various microorganisms, highlighting their potential as scaffolds for new antimicrobial drugs (Ertan-Bolelli et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Benzoxazole derivatives have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Biochemical Pathways

Benzoxazole derivatives have been reported to interact with various biochemical pathways related to the diseases they target .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities .

properties

IUPAC Name |

5-amino-1,3-benzoxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,9H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVGNHJUKAMHSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1525840-53-2 |

Source

|

| Record name | 5-amino-1,3-benzoxazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)

![methyl 2-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2509854.png)

![[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate](/img/structure/B2509859.png)

![1-(Tert-butyl) 5-methyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2509861.png)

![N-(2-(1H-indol-3-yl)ethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2509862.png)